molecular formula C7H14N2 B3321877 Octahydro-1H-pyrrolo[3,2-B]pyridine CAS No. 1393546-65-0

Octahydro-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B3321877
CAS No.: 1393546-65-0
M. Wt: 126.20
InChI Key: IJVGODUTGYOVKR-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[3,2-B]pyridine is a chemical compound with the molecular formula C7H14N2 . It is also known as this compound dihydrochloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic system with a pyrrolo and a pyridine ring . The average mass of the molecule is 126.200 Da and the monoisotopic mass is 126.115700 Da .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 199.12 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activity

  • Design and Synthesis for HIV Treatment : Octahydro-1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as C-C chemokine receptor type 5 (CCR5) antagonists. These compounds exhibit anti-HIV-1 activities, with one derivative showing significant potency against HIV-1 replication (Wang, Halambage, Zeng, & Hu, 2017).

  • Pharmacological Evaluation of Schiff Bases : Schiff base derivatives of Octahydro-1H-pyrrolo[3,4-B]pyridine have been synthesized and evaluated for their biological activities, including antioxidant, antimicrobial, antifungal, and chelating efficacy (Sekar, Naik, Mahalingappa, & Peethamber, 2015).

Chemical Synthesis Techniques

Materials Science

  • Electron Acceptor for Electrochromic Polymers : Pyrrolo[3,4-c]pyridine-1,2-dione, a derivative of Octahydro-1H-pyrrolo[3,2-B]pyridine, has been identified as a new electron acceptor for electrochromic conjugated polymers, indicating its potential application in materials science (Vo, Chua, Ang, Chin, Soo, Png, Tam, Zhu, Procter, & Xu, 2022).

Safety and Hazards

Safety information for Octahydro-1H-pyrrolo[3,2-B]pyridine indicates that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It is also harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Future research directions could involve the development of Octahydro-1H-pyrrolo[3,2-B]pyridine derivatives targeting FGFR with development prospects . Additionally, the synthesis of this compound could be further optimized .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-7(8-4-1)3-5-9-6/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVGODUTGYOVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-1H-pyrrolo[3,2-B]pyridine
Reactant of Route 2
Octahydro-1H-pyrrolo[3,2-B]pyridine
Reactant of Route 3
Octahydro-1H-pyrrolo[3,2-B]pyridine
Reactant of Route 4
Octahydro-1H-pyrrolo[3,2-B]pyridine
Reactant of Route 5
Octahydro-1H-pyrrolo[3,2-B]pyridine
Reactant of Route 6
Octahydro-1H-pyrrolo[3,2-B]pyridine

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